5H-Cyclopenta(d)pyrazolo(1,5-a)pyrimidin-8-amine, 3-(2-chloro-4-methoxyphenyl)-N-(1-ethylpropyl)-6,7-dihydro-2-methyl-
Overview
Description
ONO-2333MS is a small molecule drug developed by Ono Pharmaceutical Co., Ltd. It is an orally active corticotropin-releasing factor receptor 1 antagonist. This compound has been primarily investigated for its potential therapeutic effects in treating major depressive disorder and other stress-related conditions .
Preparation Methods
The synthetic route for ONO-2333MS involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial production methods for ONO-2333MS would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards for pharmaceutical manufacturing. This includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
ONO-2333MS undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ONO-2333MS may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the behavior of corticotropin-releasing factor receptor antagonists and their interactions with other molecules.
Biology: It is used in research to understand the role of corticotropin-releasing factor receptor 1 in stress-related biological processes and its potential as a therapeutic target.
Medicine: Clinical trials have investigated its efficacy in treating major depressive disorder and other stress-related conditions. .
Industry: ONO-2333MS could potentially be developed into a pharmaceutical product for treating stress-related disorders, pending further research and regulatory approval
Mechanism of Action
ONO-2333MS exerts its effects by antagonizing the corticotropin-releasing factor receptor 1. This receptor is involved in the body’s stress response and is implicated in various stress-related disorders. By blocking the receptor, ONO-2333MS reduces the activity of the corticotropin-releasing factor, thereby alleviating stress-related symptoms. The molecular targets and pathways involved include the hypothalamic-pituitary-adrenal axis and various neurotransmitter systems .
Comparison with Similar Compounds
ONO-2333MS is unique among corticotropin-releasing factor receptor antagonists due to its specific chemical structure and pharmacokinetic properties. Similar compounds include:
Pexacerfont: Another corticotropin-releasing factor receptor 1 antagonist with similar therapeutic potential.
Verucerfont: A compound with a similar mechanism of action but different chemical structure.
R121919: Another corticotropin-releasing factor receptor 1 antagonist that has been investigated for similar applications
These compounds share the common goal of targeting the corticotropin-releasing factor receptor 1 to alleviate stress-related symptoms, but they differ in their chemical structures, pharmacokinetics, and clinical outcomes .
Properties
CAS No. |
441060-02-2 |
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Molecular Formula |
C22H27ClN4O |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
10-(2-chloro-4-methoxyphenyl)-11-methyl-N-pentan-3-yl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
InChI |
InChI=1S/C22H27ClN4O/c1-5-14(6-2)24-21-17-8-7-9-19(17)25-22-20(13(3)26-27(21)22)16-11-10-15(28-4)12-18(16)23/h10-12,14,24H,5-9H2,1-4H3 |
InChI Key |
LDIOUQIXNSSOGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=C2CCCC2=NC3=C(C(=NN31)C)C4=C(C=C(C=C4)OC)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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